molecular formula C25H38O3 B12646685 GM32Bya54Z CAS No. 1227511-09-2

GM32Bya54Z

Cat. No.: B12646685
CAS No.: 1227511-09-2
M. Wt: 386.6 g/mol
InChI Key: WIJIRYKVMWGBHO-NXYDILSSSA-N
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Description

GM32Bya54Z is a chemical compound identified by its unique ingredient identifier (UNII) this compound. It is also known by the name NDC-1308

Chemical Reactions Analysis

GM32Bya54Z undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are specific to the nature of the compound and the desired products. Major products formed from these reactions depend on the specific reaction pathways and conditions employed .

Scientific Research Applications

GM32Bya54Z has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of GM32Bya54Z involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

GM32Bya54Z can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with analogous structures or similar functional groupsSome similar compounds include those listed in chemical databases and research articles .

Properties

CAS No.

1227511-09-2

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

(6R,8R,9S,13S,14S,17S)-6-(6-methoxyhexyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C25H38O3/c1-25-13-12-20-19-9-8-18(26)16-21(19)17(7-5-3-4-6-14-28-2)15-22(20)23(25)10-11-24(25)27/h8-9,16-17,20,22-24,26-27H,3-7,10-15H2,1-2H3/t17-,20-,22-,23+,24+,25+/m1/s1

InChI Key

WIJIRYKVMWGBHO-NXYDILSSSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)CCCCCCOC

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)CCCCCCOC

Origin of Product

United States

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